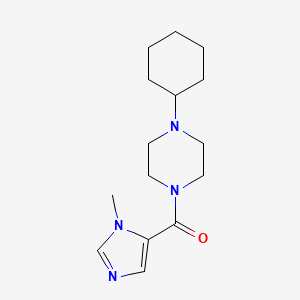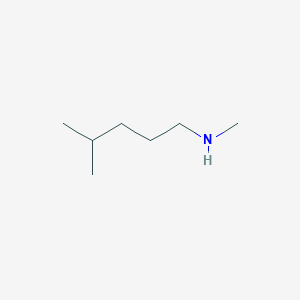
Methyl(4-methylpentyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl(4-methylpentyl)amine” is a compound with the IUPAC name N,4-dimethylpentan-1-amine . It is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group . The compound is typically found in the form of a hydrochloride salt .
Synthesis Analysis
The synthesis of amines like “Methyl(4-methylpentyl)amine” can be achieved through several methods. One common method is the reduction of nitriles or amides with lithium aluminum hydride . Another method involves S N 2 reactions of alkyl halides with ammonia or other amines . Additionally, amines can be prepared by reductive amination of aldehydes or ketones .Molecular Structure Analysis
The molecular formula of “Methyl(4-methylpentyl)amine” is C7H17N . The molecular weight is 151.68 . The InChI key is APLISFOFNBGATQ-UHFFFAOYSA-N .Chemical Reactions Analysis
Amines like “Methyl(4-methylpentyl)amine” can undergo several reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride . Furthermore, amines can be converted into alkenes by an elimination reaction known as the Hofmann elimination .Physical And Chemical Properties Analysis
“Methyl(4-methylpentyl)amine” is typically found in the form of a hydrochloride salt . It has a molecular weight of 151.68 . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually found in powder form .科学的研究の応用
Expedient Synthesis Using Cobalt Oxide Nanoparticles
Researchers have developed convenient and cost-effective methods for the synthesis of N-methyl- and N-alkylamines, including Methyl(4-methylpentyl)amine, using earth-abundant metal-based catalysts. This process involves reductive amination using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts, showcasing an efficient pathway for the synthesis of various N-methyl- and N-alkylamines. This method signifies advancements in the preparation of life-science molecules where these structural motifs play crucial roles (Senthamarai et al., 2018).
Amine-functionalized Silica Synthesis
Amine-functionalized colloidal silica, which can be synthesized through the methods explored by Soto-Cantu et al. (2012), finds extensive use across various applications and fundamental research. The study presents a scalable approach for creating research-grade amine-functionalized silica, which could be utilized in the development of advanced materials and sensors, highlighting the material's broad applicational spectrum (Soto-Cantu et al., 2012).
Transition Metal Catalysed Hydrosilylation for Amine Synthesis
Bin Li, Jean‐Baptiste Sortais, and C. Darcel (2016) review the preparation of amines, including Methyl(4-methylpentyl)amine, through homogeneous transition metal-catalyzed hydrosilylation methods. This synthesis route provides an efficient method for producing amines from imine, amide, nitro, and nitrile derivatives, highlighting the chemical's significance in the pharmaceutical and material science industries (Li et al., 2016).
CO2 Absorption Using Aqueous Solutions
The research on carbon dioxide absorption using aqueous solutions of diamines showcases the potential of using Methyl(4-methylpentyl)amine derivatives in environmental applications. For example, the study by Azhgan, Farsi, and Eslamloueyan (2016) on the absorption properties of 1,5-diamino-2-methylpentane provides insights into the effectiveness of such compounds in capturing CO2, suggesting potential avenues for the application of Methyl(4-methylpentyl)amine derivatives in greenhouse gas control (Azhgan et al., 2016).
Safety And Hazards
特性
IUPAC Name |
N,4-dimethylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-7(2)5-4-6-8-3/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCUVZHDJRMHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(4-methylpentyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

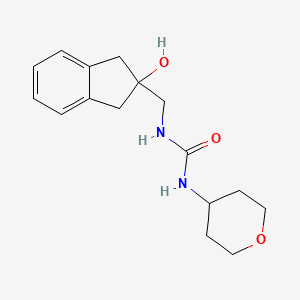
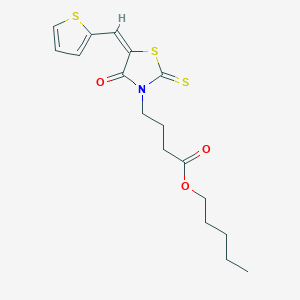
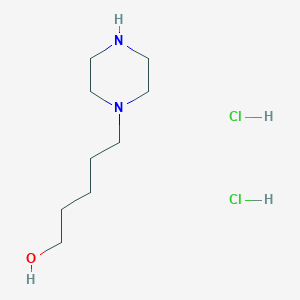
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2816149.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2816151.png)
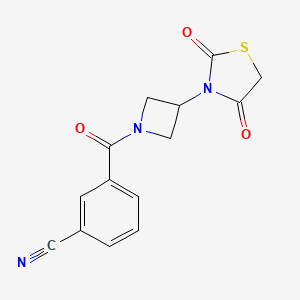
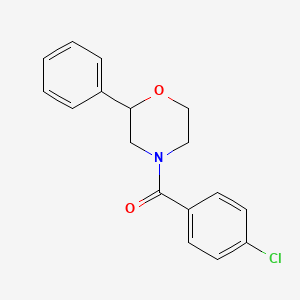
![(2E)-3-[1-TRiphenylmethyl)imidazol-4-yl]prop-2-enenitrile](/img/structure/B2816155.png)
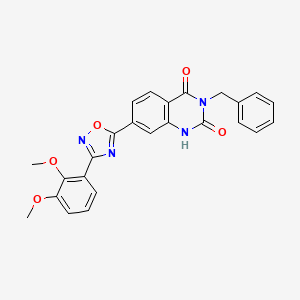
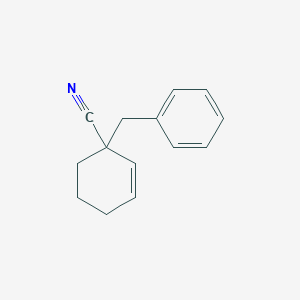
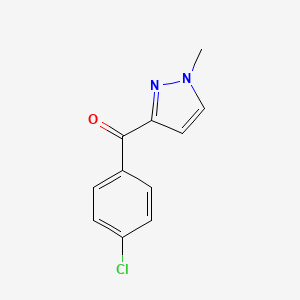
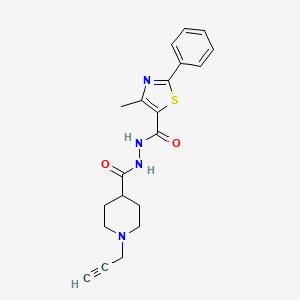
![2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2816164.png)
